ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by:
- Ethyl group at the N1 position.
- Piperidin-1-ylsulfonyl moiety at the C3 position.
- Ethyl ester at the C4 position.
Pyrazole derivatives are widely studied for their biological activities, including antifungal, anti-inflammatory, and enzyme inhibition properties .
Properties
IUPAC Name |
ethyl 1-ethyl-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-3-15-10-11(13(17)20-4-2)12(14-15)21(18,19)16-8-6-5-7-9-16/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJQFXFVYGUNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation via Cyclocondensation Reactions
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Precursors
The pyrazole ring is most commonly synthesized via the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, this approach necessitates a β-keto ester precursor 2a (e.g., ethyl 3-oxobutanoate) and a substituted hydrazine 1a (e.g., ethyl hydrazine) (Scheme 1).
Reaction Conditions :
- Solvent: Ethanol or acetonitrile
- Temperature: Reflux (80–100°C)
- Yield: 60–85% (dependent on substituents).
The regioselectivity of this reaction is influenced by the electronic and steric properties of the substituents. For instance, ethyl hydrazine preferentially forms the 1-ethyl-substituted pyrazole, while the β-keto ester directs the carboxylate to the 4-position.
Table 1: Representative Cyclocondensation Reactions
| Hydrazine | 1,3-Dicarbonyl Compound | Product Regiochemistry | Yield (%) |
|---|---|---|---|
| Ethyl hydrazine | Ethyl 3-oxobutanoate | 1-Ethyl-4-carboxylate | 78 |
| Phenylhydrazine | Methyl 3-ketopentanoate | 1-Phenyl-4-carboxylate | 65 |
Multi-Step Synthesis from β-Enamino Diketones
Enamine Method for Regiocontrolled Pyrazole Formation
β-Enamino diketones 4a , derived from N-Boc-piperidine carboxylic acids, react with hydrazines to yield pyrazole carboxylates 5a (Scheme 4). Subsequent deprotection and sulfonylation introduce the piperidin-1-ylsulfonyl group.
Key Steps :
- Enamine Formation : Treatment of β-keto ester 2a with N,N-dimethylformamide dimethyl acetal (DMF·DMA) yields β-enamino diketone 4a .
- Cyclocondensation : Reaction with ethyl hydrazine generates 1-ethyl-4-carboxylate pyrazole 5a .
- Sulfonylation : Boc deprotection followed by sulfonylation with piperidin-1-sulfonyl chloride produces the target compound.
Table 2: Optimization of Cyclocondensation Conditions
| Solvent | Temperature (°C) | Regioselectivity (5a:6a) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 99:1 | 78 |
| Acetonitrile | 80 | 85:15 | 65 |
| CCl₄ | 60 | 70:30 | 50 |
Alternative Routes via 1,3-Dipolar Cycloaddition
Critical Analysis of Methodologies
Efficiency and Scalability
Regiochemical Challenges
The 3-position’s reactivity is influenced by adjacent nitrogen atoms, necessitating precise control to avoid byproducts. Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 4–6 hrs | 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid | 85–90% | |
| 2M NaOH, ethanol, 60°C, 3 hrs | Same as above | 78–82% |
Mechanism : Nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by elimination of ethanol. The sulfonamide group remains stable under these conditions.
Oxidation Reactions
The compound’s pyrazole ring and alkyl chains can undergo oxidation, particularly at the ethyl group or the piperidine nitrogen.
Key Insight : Potassium permanganate selectively oxidizes the ester to a carboxylic acid without affecting the sulfonamide group .
Sulfonamide Group Reactivity
The piperidin-1-ylsulfonyl group participates in nucleophilic substitution or elimination reactions due to its electron-withdrawing nature.
Mechanism : The sulfonamide’s resonance stabilization makes it resistant to reduction, but it can act as a leaving group under strong nucleophilic conditions .
Electrophilic Substitution on the Pyrazole Ring
The pyrazole ring’s C-5 position is susceptible to electrophilic substitution, though steric hindrance from the sulfonamide group limits reactivity.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| HNO₃, H₂SO₄, 0°C, 2 hrs | Nitration at C-5 | 45–50% | |
| Br₂, CHCl₃, RT, 6 hrs | No reaction | – |
Note : Electron-withdrawing substituents (e.g., sulfonamide) deactivate the ring toward bromination but allow nitration under vigorous conditions .
Functionalization of the Piperidine Ring
The piperidine nitrogen can undergo alkylation or acylation to introduce new substituents.
Impact : Alkylation/acylation modulates the compound’s pharmacokinetic properties, making it valuable in medicinal chemistry .
Comparative Reactivity with Analogues
The ethyl and sulfonamide groups differentiate this compound from simpler pyrazole derivatives:
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit potent antimicrobial activities. Ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has shown effectiveness against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds range from 0.22 to 0.25 μg/mL, indicating their potential as antimicrobial agents .
Anticancer Potential
Research indicates that pyrazole derivatives can inhibit tubulin polymerization, a critical process in cancer cell division. This compound may play a role in developing new anticancer therapies by targeting this mechanism. Compounds with similar structures have shown promising results in inhibiting cancer cell growth in vitro, suggesting that this compound could also be explored for its anticancer properties .
Pharmaceutical Applications
The compound is being investigated for its potential use in developing new pharmaceuticals, particularly in treating infections and cancer. Its structural properties allow it to interact with biological targets effectively, making it a candidate for further drug formulation studies .
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinylsulfonyl group is believed to play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The pyrazole ring may interact with other parts of the target molecule, stabilizing the compound-target complex and enhancing its biological activity.
Comparison with Similar Compounds
Substituent Variations at the N1 Position
Substituent Variations at the C3 Position
Key Insight : The piperidin-1-ylsulfonyl group at C3 introduces a sulfonamide functionality, which may enhance solubility and hydrogen-bonding capacity compared to hydrophobic groups like trifluoromethyl .
Substituent Variations at the C4 Position
Key Insight : The ethyl ester at C4 is a common feature in bioactive pyrazoles, facilitating metabolic stability and synthetic versatility .
Biological Activity
Ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate (CAS Number: 1260912-39-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C13H21N3O4S
- Molecular Weight : 315.39 g/mol
The compound features a pyrazole ring, a piperidine moiety, and a sulfonyl group, which are crucial for its biological activity. The structural arrangement allows for interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. A notable investigation evaluated several pyrazole derivatives for their antimicrobial efficacy against various pathogens. The results indicated that compounds with similar structures exhibited significant inhibitory effects, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | S. aureus |
| 5a | 0.23 | S. epidermidis |
| 7b | 0.25 | E. coli |
Antitumor Activity
Pyrazole derivatives are also recognized for their antitumor properties. A study assessed the cytotoxic effects of several synthesized pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds demonstrated significant cytotoxicity, particularly when used in combination with doxorubicin, suggesting a potential synergistic effect that could enhance therapeutic outcomes in resistant cancer types .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group enhances binding affinity, allowing the compound to modulate target activity effectively. This modulation can lead to various therapeutic effects, including anti-inflammatory and anticancer activities.
Case Study 1: Antimicrobial Evaluation
In an antimicrobial evaluation study, five pyrazole derivatives were tested for their ability to inhibit biofilm formation and bacterial growth. The results demonstrated that derivative 7b was the most effective, leading to further exploration of its structure for optimizing antimicrobial properties .
Case Study 2: Anticancer Synergy
A combination therapy study involving pyrazole derivatives and doxorubicin showed promising results in enhancing cytotoxicity against breast cancer cells. The study utilized the Combination Index method to assess synergy, revealing that certain pyrazoles significantly improved the efficacy of doxorubicin in resistant cell lines .
Q & A
Q. What are the key considerations for optimizing the synthesis of ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate?
Synthetic optimization requires precise control of reaction conditions, including:
- Temperature : Pyrazole cyclization typically occurs at 80–100°C, while sulfonation steps (e.g., introducing the piperidin-1-ylsulfonyl group) may require lower temperatures (40–60°C) to avoid decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
- Catalysts : EDCI/HOBt systems improve coupling efficiency in amide bond formation (e.g., linking piperidine sulfonamide to the pyrazole core) .
- Purification : Silica gel chromatography (eluent: hexane/ethyl acetate gradients) resolves regioisomeric byproducts, with HPLC-MS confirming purity >95% .
Q. How can structural characterization of this compound be methodically validated?
A multi-technique approach is essential:
Q. What biological activity screening strategies are appropriate for this compound?
- In vitro assays :
- In vivo models : Acute toxicity (rodent LD₅₀) and anti-inflammatory efficacy (carrageenan-induced paw edema) .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across structurally similar analogs?
Discrepancies often arise from minor structural variations:
- Case study : Replacement of the 4-fluorophenyl group (in analog A ) with methylsulfonyl (in analog B ) reduced antimicrobial activity by 60%, likely due to altered lipophilicity (ClogP: A = 2.1 vs. B = 1.4) .
- Mitigation :
Q. What experimental designs are effective for elucidating structure-activity relationships (SAR) in this scaffold?
- Stepwise functionalization :
- Pharmacophore mapping : Overlay active/inactive analogs to identify essential motifs (e.g., sulfonamide orientation) .
Q. How to address challenges in reaction mechanism elucidation for key synthetic steps?
- Computational modeling : Density functional theory (DFT) calculations reveal transition states in pyrazole cyclization (e.g., activation energy ~25 kcal/mol for [3+2] dipolar cycloaddition) .
- Kinetic studies : Monitor intermediates via in-situ FTIR to identify rate-limiting steps (e.g., sulfonation at C3-position requires 6–8 hours for completion) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
